

# Introduction: A Key Architectural Element in Modern Chemistry

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## Compound of Interest

Compound Name: 2-Fluoro-6-methylbenzoyl chloride

Cat. No.: B1388809

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**2-Fluoro-6-methylbenzoyl chloride**, with CAS Number 535961-78-5, is a highly reactive acyl chloride that has emerged as a critical building block in synthetic organic chemistry.<sup>[1][2]</sup> Its unique substitution pattern—a fluorine atom and a methyl group ortho to the carbonyl chloride—imparts specific steric and electronic properties that chemists can exploit for precise molecular construction. This guide provides an in-depth examination of its structure, synthesis, reactivity, and applications, with a particular focus on its role in pharmaceutical development. Notably, it is a key intermediate in the synthesis of Avacopan, a drug used for treating ANCA-associated vasculitis, highlighting its significance in medicinal chemistry.<sup>[3][4]</sup>

## Structural and Physicochemical Profile

Understanding the fundamental properties of **2-Fluoro-6-methylbenzoyl chloride** is essential for its effective use in synthesis.

### Chemical Structure

The molecule consists of a benzene ring substituted with a benzoyl chloride group, a fluorine atom at position 2, and a methyl group at position 6.

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structure of 2-Fluoro-6-methylbenzoyl chloride.
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## Physicochemical Data

A summary of the key physical and chemical properties is presented below. These values are critical for reaction setup, purification, and storage.

Property	Value	Source
Molecular Formula	C <sub>8</sub> H <sub>6</sub> ClFO	[1][2]
Molecular Weight	172.58 g/mol	
CAS Number	535961-78-5	[3]
Physical Form	Liquid or Solid	[5]
Boiling Point	204.9 ± 20.0 °C at 760 mmHg	[3]
Density	1.265 ± 0.06 g/cm <sup>3</sup>	[3]
Flash Point	77.7 °C	
Purity	Typically ≥98% (GC)	[5]

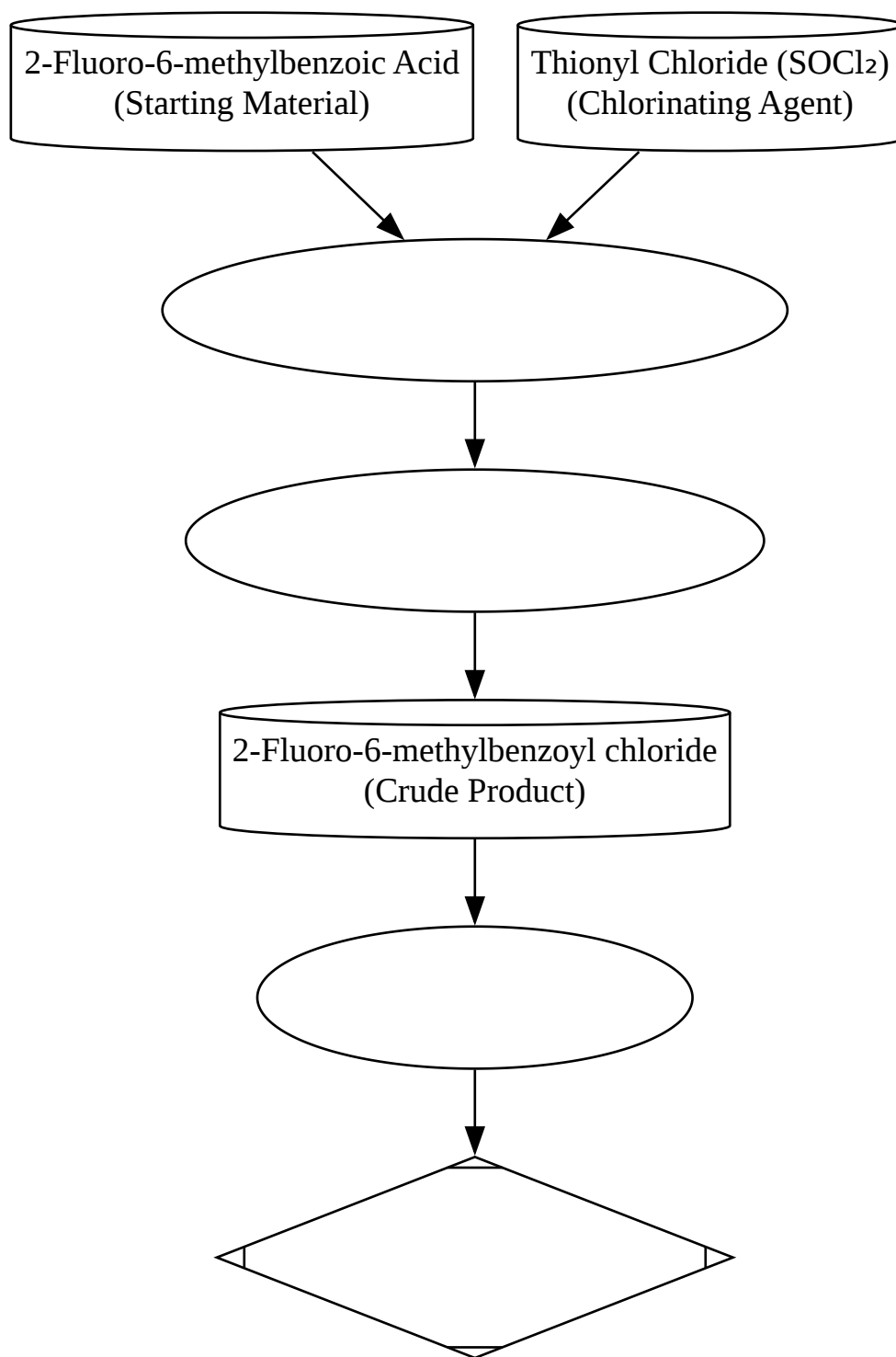
## Synthesis and Purification

The most common and industrially scalable method for preparing **2-Fluoro-6-methylbenzoyl chloride** is through the chlorination of its corresponding carboxylic acid, 2-Fluoro-6-

methylbenzoic acid.<sup>[4][6]</sup> Thionyl chloride ( $\text{SOCl}_2$ ) is the reagent of choice for this transformation due to its efficacy and the convenient removal of byproducts.<sup>[7][8]</sup>

## Synthetic Workflow: From Carboxylic Acid to Acyl Chloride

The conversion is a classic example of nucleophilic acyl substitution at the carboxylic acid.



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## Detailed Laboratory Protocol

This protocol is a representative procedure for laboratory-scale synthesis.

#### Materials:

- 2-Fluoro-6-methylbenzoic acid (1.0 eq)
- Thionyl chloride ( $\text{SOCl}_2$ ) (2.5 eq, or used as solvent)
- Round-bottom flask
- Reflux condenser
- Gas trap (for HCl and  $\text{SO}_2$  gases)
- Distillation apparatus

#### Procedure:

- **Reaction Setup:** In a fume hood, charge a dry round-bottom flask with 2-Fluoro-6-methylbenzoic acid. Equip the flask with a reflux condenser connected to a gas scrubber containing a sodium hydroxide solution to neutralize the HCl and  $\text{SO}_2$  byproducts.[9]
- **Reagent Addition:** Slowly add thionyl chloride to the flask. The reaction can be run neat or in an inert solvent.[8]
- **Reaction Execution:** Heat the mixture to reflux and maintain for 2-4 hours. The progress can be monitored by the cessation of gas evolution.
- **Work-up:** After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under atmospheric pressure.[9]
- **Purification:** The crude **2-Fluoro-6-methylbenzoyl chloride** is then purified by vacuum distillation to yield a clear to purple liquid.[3]

## Mechanistic Rationale

The conversion of a carboxylic acid to an acyl chloride using thionyl chloride proceeds through a well-established mechanism.[7][10][11]

- Activation: The carboxylic acid's carbonyl oxygen attacks the electrophilic sulfur atom of thionyl chloride.<sup>[11][12]</sup>
- Intermediate Formation: A proton transfer and subsequent loss of a chloride ion forms a reactive chlorosulfite intermediate.
- Nucleophilic Attack: The displaced chloride ion acts as a nucleophile, attacking the carbonyl carbon of the intermediate.<sup>[7]</sup>
- Product Formation: The tetrahedral intermediate collapses, eliminating sulfur dioxide (SO<sub>2</sub>) and hydrogen chloride (HCl) as gaseous byproducts, driving the reaction to completion and yielding the desired acyl chloride.<sup>[7][10]</sup>

## Reactivity and Synthetic Applications

The high reactivity of the acyl chloride functional group makes **2-Fluoro-6-methylbenzoyl chloride** a versatile reagent for introducing the 2-fluoro-6-methylbenzoyl moiety into various molecules.

## Nucleophilic Acyl Substitution

This is the primary mode of reactivity. The electrophilic carbonyl carbon is readily attacked by a wide range of nucleophiles, including:

- Alcohols: To form esters.
- Amines: To form amides. This is a crucial step in the synthesis of many pharmaceutical ingredients.
- Water: Hydrolyzes back to the parent carboxylic acid. This highlights the need for anhydrous conditions during handling and reactions.

The ortho-fluoro and methyl groups provide steric hindrance that can influence the rate and selectivity of these reactions, a feature often exploited by medicinal chemists to fine-tune molecular interactions.

## Friedel-Crafts Acylation

It can act as an acylating agent in Friedel-Crafts reactions with electron-rich aromatic compounds, catalyzed by a Lewis acid, to form diaryl ketones.

## Safety, Handling, and Storage

**2-Fluoro-6-methylbenzoyl chloride** is a corrosive and hazardous chemical that requires careful handling.<sup>[13][14]</sup>

### Hazard Profile

- Corrosive: Causes severe skin burns and eye damage.<sup>[13][15]</sup>
- Lachrymator: The vapors are irritating to the eyes and respiratory system.<sup>[16]</sup>
- Moisture Sensitive: Reacts with water, including atmospheric moisture, to release corrosive hydrogen chloride gas.

### Recommended Handling Procedures

- Always handle in a well-ventilated chemical fume hood.<sup>[13][16]</sup>
- Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.<sup>[15][16]</sup>
- In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.<sup>[1][16]</sup>

### Storage

- Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.<sup>[5]</sup>
- Keep in a cool, dry, and well-ventilated area away from incompatible materials such as water, bases, and alcohols.<sup>[13]</sup>

## Conclusion

**2-Fluoro-6-methylbenzoyl chloride** is more than just a chemical intermediate; it is a specialized tool for advanced organic synthesis. Its defined structure and high reactivity allow

for the efficient construction of complex molecules, particularly within the pharmaceutical industry. A thorough understanding of its properties, synthesis, and handling is paramount for any researcher aiming to leverage its synthetic potential safely and effectively.

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## References

- 1. 2-Fluoro-6-methylbenzoyl chloride - Safety Data Sheet [chemicalbook.com]
- 2. 2-Fluoro-6-methylbenzoyl chloride [oakwoodchemical.com]
- 3. 2-Fluoro-6-methylbenzoyl chloride CAS#: 535961-78-5 [amp.chemicalbook.com]
- 4. ossila.com [ossila.com]
- 5. 2-Fluoro-6-methylbenzoyl chloride | 535961-78-5 [sigmaaldrich.com]
- 6. scbt.com [scbt.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 9. prepchem.com [prepchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. SOCl<sub>2</sub> Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 12. The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 13. fishersci.com [fishersci.com]
- 14. 535961-78-5|2-Fluoro-6-methylbenzoyl chloride|BLD Pharm [bldpharm.com]
- 15. pentachemicals.eu [pentachemicals.eu]
- 16. fishersci.com [fishersci.com]
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